molecular formula C10H21NO2S B13175336 4-(Propan-2-yl)cycloheptane-1-sulfonamide

4-(Propan-2-yl)cycloheptane-1-sulfonamide

Cat. No.: B13175336
M. Wt: 219.35 g/mol
InChI Key: WCCHQDFTSWSWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Sulfonamide Functional Group Significance in Medicinal Chemistry

The sulfonamide functional group (R-SO₂NR'R''), first discovered in the early 20th century, has proven to be one of the most versatile and impactful moieties in the history of drug development. wikipedia.orgwikipedia.org Initially rising to prominence with the advent of sulfa drugs, the first broadly effective systemic antibacterials, the applications of sulfonamides have since expanded dramatically. wikipedia.orgajchem-b.com These compounds act as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria, halting folate synthesis and thereby preventing bacterial growth and multiplication. wikipedia.org

Beyond their antimicrobial origins, sulfonamides are integral to a wide array of modern therapeutics. nih.govekb.eg Their ability to bind to various enzymes and receptors has led to their incorporation into drugs with diverse pharmacological activities. This chemical group is a cornerstone in the design of diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies. ekb.egnih.gov The enduring relevance of the sulfonamide group stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its relative metabolic stability. researchgate.netnih.gov

Table 1: Diverse Pharmacological Roles of the Sulfonamide Moiety

Therapeutic Class Mechanism of Action (Example) Example Drug(s)
Antibacterial Inhibition of dihydropteroate synthase Sulfamethoxazole
Diuretic Inhibition of carbonic anhydrase (thiazides) or Na-K-Cl cotransporter (loop) Hydrochlorothiazide, Furosemide
Anticonvulsant Carbonic anhydrase inhibition and other mechanisms Sultiame, Zonisamide
Anti-inflammatory Selective inhibition of cyclooxygenase-2 (COX-2) Celecoxib
Anticancer Inhibition of carbonic anhydrase isozymes Investigational agents (e.g., E7070)
Antiviral Protease inhibition (HIV) Darunavir, Amprenavir
Hypoglycemic Stimulation of insulin (B600854) release from pancreatic β-cells Glipizide, Glyburide

Overview of Cycloalkane-Based Structures in Pharmacological Research

While aromatic rings have historically dominated drug design, there is a growing appreciation for non-aromatic, saturated carbocyclic scaffolds, such as cycloalkanes. rsc.org These structures, often referred to as "scaffolds to escape flatland," offer distinct advantages by introducing three-dimensionality to a molecule. rsc.org This spatial complexity can lead to enhanced binding affinity and selectivity for biological targets by allowing for more precise interactions within a protein's binding pocket. nih.gov

Cycloalkane rings like cyclopropane, cyclobutane (B1203170), and cyclohexane (B81311) serve several key roles in medicinal chemistry: nih.govacs.org

Conformational Rigidity: They restrict the number of available conformations of a molecule, which can pre-organize it for optimal receptor binding, an entropically favorable event. acs.org

Modulation of Physicochemical Properties: They increase the fraction of sp³-hybridized carbons, which generally improves solubility and metabolic stability while reducing off-target effects associated with planar, aromatic systems. nih.gov

Bioisosteric Replacement: They can act as non-aromatic bioisosteres for phenyl rings, maintaining a similar spatial arrangement of substituents while altering electronic properties.

The incorporation of these scaffolds has led to successful drug candidates across various therapeutic areas, demonstrating their value in fine-tuning pharmacological properties. nih.govresearchgate.net

Rationale for Investigating 4-(Propan-2-yl)cycloheptane-1-sulfonamide within the Broader Sulfonamide Class

The specific structure of this compound presents a compelling case for investigation. The rationale is built upon the synergistic potential of its constituent parts: the proven sulfonamide pharmacophore and the underexplored 4-isopropylcycloheptane scaffold.

Exploring Novel Chemical Space: The cycloheptane (B1346806) ring is less common in medicinal chemistry than its smaller cyclohexane and cyclopentane (B165970) counterparts. Attaching a sulfonamide to this seven-membered ring system allows for the exploration of novel molecular shapes and substituent vector orientations that could interact uniquely with biological targets.

Lipophilicity and Binding Pocket Interactions: The isopropyl group (-CH(CH₃)₂) and the cycloheptane ring contribute significant lipophilicity (fat-solubility) to the molecule. This property is crucial for crossing cell membranes and can facilitate strong hydrophobic interactions within the binding pockets of target proteins. The specific substitution pattern (a bulky isopropyl group at the 4-position) imparts a distinct conformational preference to the cycloheptane ring, which could be key to achieving target selectivity.

Proven Pharmacophore: By tethering this novel carbocyclic scaffold to the sulfonamide group, researchers can leverage the well-documented therapeutic potential of the sulfonamide moiety. ajchem-b.com The primary sulfonamide (-SO₂NH₂) can engage in critical hydrogen bonding interactions, a common feature in drug-receptor binding.

The investigation of this compound is thus a hypothesis-driven exercise in drug design: combining a versatile functional group with a non-planar, lipophilic scaffold to create a molecule with a unique three-dimensional profile and the potential for novel pharmacological activity.

Current Gaps and Future Directions in Cycloheptane Sulfonamide Research

A significant gap exists in the scientific literature regarding the synthesis and biological evaluation of sulfonamides based on a cycloheptane scaffold. While research into other cycloalkane sulfonamides, such as those derived from cyclobutane or cyclohexane, has been pursued, the seven-membered ring system remains largely uncharted territory. evitachem.comosti.gov

The primary gap is the lack of fundamental data. There is a need to:

Develop efficient and stereoselective synthetic routes to produce compounds like this compound and its derivatives.

Characterize the physicochemical properties of these compounds (e.g., solubility, pKa, lipophilicity).

Conduct broad biological screening to identify potential therapeutic targets.

Future research should focus on creating a library of related cycloheptane sulfonamides with variations in the substitution pattern on the ring and modifications to the sulfonamide nitrogen. This systematic approach, coupled with computational modeling and in vitro screening, would efficiently map the structure-activity relationships (SAR) for this novel class of compounds. nih.gov Such studies could reveal unexpected therapeutic potential and pave the way for the development of new clinical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

4-propan-2-ylcycloheptane-1-sulfonamide

InChI

InChI=1S/C10H21NO2S/c1-8(2)9-4-3-5-10(7-6-9)14(11,12)13/h8-10H,3-7H2,1-2H3,(H2,11,12,13)

InChI Key

WCCHQDFTSWSWAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(CC1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Propan 2 Yl Cycloheptane 1 Sulfonamide and Analogues

Strategic Retrosynthesis of the 4-(Propan-2-yl)cycloheptane-1-sulfonamide Scaffold

The most logical and widely practiced retrosynthetic disconnection for sulfonamides involves cleaving the sulfur-nitrogen (S-N) bond. wikipedia.orgnih.gov This approach simplifies the target molecule, this compound (1 ), into two key synthons: an electrophilic sulfonyl moiety and a nucleophilic amine component.

This primary disconnection leads to the identification of 4-(propan-2-yl)cycloheptane-1-sulfonyl chloride (2 ) as the key electrophilic precursor and ammonia (B1221849) (3 ) as the nucleophile. The synthesis of analogues can be envisioned by replacing ammonia with various primary or secondary amines.

Further retrosynthetic analysis of the sulfonyl chloride intermediate (2 ) suggests its origin from a corresponding thiol, 4-(propan-2-yl)cycloheptane-1-thiol (B13283411) (4 ), via an oxidative chlorination reaction. The thiol itself can be conceptually derived from a suitable cycloheptane (B1346806) precursor, such as 4-(propan-2-yl)cycloheptan-1-ol (B13222230) or a corresponding halide, through nucleophilic substitution with a sulfur source. This multi-step approach allows for the systematic construction of the required carbocyclic sulfonyl chloride scaffold.

Synthesis of Key Precursors and Intermediates

The success of the total synthesis hinges on the efficient preparation of the key building blocks identified during the retrosynthetic analysis.

Alkyl sulfonyl chlorides are crucial electrophiles for sulfonamide synthesis. nih.gov Several general methods are available for their preparation from various sulfur-containing starting materials. google.com The synthesis of 4-(propan-2-yl)cycloheptane-1-sulfonyl chloride can be achieved through established protocols, primarily involving the oxidative chlorination of the corresponding thiol or the chlorination of a sulfonic acid derivative.

One of the most direct methods is the oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This transformation can be accomplished using various reagent systems. For instance, reacting an alkyl thiol with chlorine in an aqueous medium, such as concentrated hydrochloric acid, can produce the desired sulfonyl chloride in high yield. google.com Another effective reagent combination is hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which provides a highly reactive system for this conversion. organic-chemistry.org

Alternatively, sulfonic acids or their salts can be converted to sulfonyl chlorides using standard chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.org This method is particularly useful if the corresponding sulfonic acid is readily available.

Starting MaterialReagent(s)Key FeaturesCitations
Alkyl ThiolCl₂ in aq. HClContinuous process, high yield. google.com
Alkyl ThiolH₂O₂ and SOCl₂Highly reactive, excellent yields, short reaction times. organic-chemistry.org
Alkyl ThiolN-chlorosuccinimide (NCS)In situ preparation followed by reaction with amines. organic-chemistry.org
Alkyl Sulfonic Acid/SaltPCl₅ or POCl₃Classic method, requires heating. orgsyn.org
Alkyl Sulfonic AcidThionyl Chloride (SOCl₂)Common chlorinating agent. orgsyn.org

For the synthesis of the parent compound, this compound, the amine component is ammonia. However, the preparation of analogues requires access to a diverse range of primary and secondary amines. Saturated cyclic amines, in particular, are important structural motifs in bioactive compounds. nih.gov

A variety of methods have been developed for amine synthesis. chadsprep.com Reductive amination is a highly versatile technique where a ketone or aldehyde is reacted with an amine (including ammonia) in the presence of a reducing agent to form a new C-N bond. youtube.com For example, 4-(propan-2-yl)cycloheptan-1-amine (B1375238) could be synthesized from 4-(propan-2-yl)cycloheptanone via reductive amination.

Other established methods include the Gabriel synthesis, which provides primary amines from alkyl halides via a phthalimide (B116566) intermediate, and the reduction of azides, which can also be formed from alkyl halides. youtube.com For the construction of more complex cyclic amine analogues, N-heterocyclization of primary amines with diols catalyzed by transition metals offers an efficient route. organic-chemistry.org

Formation of the Sulfonamide Moiety

The formation of the sulfonamide bond is the final and key step in the synthetic sequence. This is typically achieved through the reaction of the sulfonyl chloride precursor with an appropriate amine.

The classic and most prevalent method for preparing sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine. wikipedia.orgnih.gov This reaction proceeds via the attack of the lone pair of electrons on the amine's nitrogen atom at the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage.

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic. wikipedia.org Typically, a base such as pyridine (B92270) or triethylamine (B128534) is added to the reaction mixture to act as an acid scavenger. wikipedia.orgorganic-chemistry.org This methodology is broadly applicable to a wide range of aliphatic and aromatic amines, allowing for the synthesis of a diverse library of sulfonamide analogues. nih.gov

While the fundamental reaction is straightforward, the optimization of reaction conditions is critical for achieving high yields, purity, and efficiency, especially in a process development setting. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. nih.govtandfonline.com

Recent studies have focused on developing more efficient and environmentally benign protocols. A Quality by Design (QbD) approach identified lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a highly effective base. tandfonline.com This method achieved excellent yields in very short reaction times (1–8 minutes) under mild conditions (0–5°C) using a green solvent system (ethanol:water). tandfonline.com Notably, using a sub-stoichiometric amount of the base (0.5 equivalents) was found to be optimal, minimizing excess reagent usage. tandfonline.com

Another efficient approach involves the use of N-silylamines. These react with sulfonyl chlorides, often in refluxing acetonitrile (B52724) for one hour, to give quantitative yields of the sulfonamide. nih.gov A significant advantage of this method is that the byproduct, a silyl (B83357) chloride, is volatile and easily removed, simplifying the product workup and purification. nih.gov

The following table summarizes findings from studies on the optimization of sulfonamide synthesis, highlighting the impact of different reaction parameters.

BaseEquivalentsSolventTemperature (°C)TimeYieldCitations
LiOH·H₂O0.5Ethanol:Water (1:5)0–51–8 minVery Good to Excellent tandfonline.com
PyridineStoichiometricDichloromethaneRoom TempSeveral hoursGood wikipedia.org
TriethylamineStoichiometricAcetonitrileRoom TempSeveral hoursGood to Excellent organic-chemistry.org
DBUStoichiometricAcetonitrile802 h97% researchgate.net
None (N-Silylamine)1.0AcetonitrileReflux1 hQuantitative nih.gov

Purification of the final sulfonamide product is commonly achieved through standard laboratory techniques such as recrystallization or silica (B1680970) gel chromatography. wikipedia.orgnih.gov The development of optimized conditions that lead to cleaner reactions and easier work-up procedures is a continuous goal in synthetic chemistry. tandfonline.com

Solvent Effects and Catalytic Approaches in Sulfonamide Bond Formation

The formation of the sulfonamide bond is a critical step in the synthesis of these compounds. This reaction is typically achieved by reacting a sulfonyl chloride with an amine. rsc.org However, the efficiency and success of this reaction can be significantly influenced by the choice of solvent and the use of catalysts.

Solvent Effects:

The solvent plays a crucial role in the sulfonamide bond formation. It can affect the rate of the reaction, the yield of the product, and even the stability of the reactants and products. For example, in some cases, the use of a polar solvent can help to stabilize the transition state of the reaction, leading to a faster reaction rate. In other cases, a nonpolar solvent may be preferred to avoid unwanted side reactions.

Recent research has explored the use of deep eutectic solvents (DESs) as a sustainable and efficient medium for sulfonamide synthesis. uniba.it These solvents, which are mixtures of two or more compounds that have a much lower melting point than the individual components, have been shown to promote the reaction between sulfonyl chlorides and amines, leading to high yields of the desired sulfonamide product. uniba.it The choice of DES can also influence the reaction rate, with some DESs leading to faster reactions than others. uniba.it

Catalytic Approaches:

Catalysts are often used to speed up the rate of sulfonamide bond formation and to improve the efficiency of the reaction. A variety of catalysts have been developed for this purpose, including both metal-based and metal-free catalysts.

Metal-Based Catalysts: Palladium-based catalysts have been shown to be effective in promoting the coupling of aryl halides with sulfonamides. nih.govresearchgate.net These catalysts can be used to form the sulfonamide bond under mild conditions and with a high degree of functional group tolerance. nih.gov Copper-based catalysts have also been used for the synthesis of sulfonamides from arylboronic acids and amines. thieme-connect.com

Metal-Free Catalysts: In recent years, there has been a growing interest in the development of metal-free catalytic systems for sulfonamide synthesis. These systems offer a more environmentally friendly alternative to metal-based catalysts. For example, photoredox catalysis has been used to synthesize sulfonamides from aryl radical precursors and amines. thieme-connect.comacs.org

The table below summarizes the different catalytic approaches used in sulfonamide bond formation:

Catalyst SystemReactantsKey Features
Palladium-basedAryl halides and sulfonamidesMild reaction conditions, high functional group tolerance
Copper-basedArylboronic acids and aminesEfficient for a wide range of substrates
PhotoredoxAryl radical precursors and aminesMetal-free, environmentally friendly

Enantioselective Synthesis of Chiral Cycloheptane Sulfonamides

The synthesis of chiral cycloheptane sulfonamides, which are molecules that have a specific three-dimensional arrangement of atoms, presents a significant challenge for chemists. The development of enantioselective methods, which are methods that produce one enantiomer (a non-superimposable mirror image of a molecule) in excess over the other, is crucial for the synthesis of these compounds.

Several asymmetric approaches have been developed for the synthesis of seven-membered cyclic sulfonamides. One such approach involves the use of a palladium-catalyzed reaction to add arylboronic acids to seven-membered cyclic N-sulfonyl aldimines and ketimines. rsc.org This method has been shown to produce chiral cyclic sulfonamides in high yields and with excellent enantioselectivity. rsc.org

Another approach involves the use of a nickel-catalyzed asymmetric alkenylation/rearrangement cascade of five-membered cyclic ketimines. This method has also been shown to be effective in producing chiral seven-membered sulfonamides.

The table below summarizes the different asymmetric approaches used in the synthesis of seven-membered cyclic sulfonamides:

MethodCatalystKey Features
Palladium-catalyzed addition of arylboronic acidsPalladiumHigh yields, excellent enantioselectivity
Nickel-catalyzed asymmetric alkenylation/rearrangement cascadeNickelEffective for producing chiral seven-membered sulfonamides

The stereocontrol in the formation of the propan-2-yl substituent is another important aspect of the enantioselective synthesis of these compounds. The propan-2-yl group can be introduced into the molecule through a variety of methods, including the use of a Grignard reagent or an organolithium reagent. The stereochemistry of the propan-2-yl group can be controlled by using a chiral auxiliary or a chiral catalyst.

Palladium-catalyzed arylation reactions are a powerful tool for the synthesis of complex organic molecules, including chiral cycloheptane sulfonamides. These reactions involve the use of a palladium catalyst to couple an aryl halide with an organometallic reagent. The stereochemistry of the reaction can be controlled by using a chiral ligand.

One example of a palladium-catalyzed arylation reaction is the Suzuki coupling, which involves the coupling of an aryl halide with an organoboron compound. This reaction has been used to synthesize a variety of chiral molecules, including seven-membered cyclic sulfonamides. rsc.org

The table below summarizes the different palladium-catalyzed arylation reactions used in the synthesis of chiral cycloheptane sulfonamides:

ReactionCatalystKey Features
Suzuki couplingPalladiumHigh yields, excellent stereocontrol
Heck reactionPalladiumVersatile for a wide range of substrates
Sonogashira couplingPalladiumEffective for the synthesis of alkynes

Advanced Synthetic Strategies for Functional Diversification

The development of advanced synthetic strategies for functional diversification is essential for the synthesis of new and improved analogues of this compound. These strategies allow for the introduction of a wide variety of functional groups into the molecule, which can lead to new and improved biological activities.

Electrochemical synthesis is a powerful tool for the synthesis of a wide variety of organic molecules, including sulfonamide derivatives. bohrium.com This method involves the use of an electric current to drive a chemical reaction. Electrochemical synthesis offers a number of advantages over traditional methods, including the ability to carry out reactions under mild conditions and the ability to avoid the use of harsh reagents. bohrium.comnih.gov

One example of an electrochemical synthesis of a sulfonamide derivative is the anodic oxidation of 2,5-diethoxy-4-morpholinoaniline (B1203071) in the presence of arylsulfinic acids. acs.org This reaction has been shown to produce a variety of sulfonamide derivatives in good yields. acs.org Another example is the electrochemical synthesis of sulfonamides from (hetero)arenes, SO2, and amines. nih.gov This method is highly convergent and does not require prefunctionalization of the aromatic compound. nih.gov

The table below summarizes the different electrochemical methods used in the synthesis of sulfonamide derivatives:

MethodReactantsKey Features
Anodic oxidation of 2,5-diethoxy-4-morpholinoaniline2,5-diethoxy-4-morpholinoaniline and arylsulfinic acidsGood yields, mild reaction conditions
Electrochemical synthesis from (hetero)arenes, SO2, and amines(Hetero)arenes, SO2, and aminesHighly convergent, no prefunctionalization required

Derivatization of the Cycloheptane Ring System

Direct functionalization of the saturated cycloheptane ring in a molecule such as this compound presents a significant synthetic challenge due to the general inertness of sp³ C-H bonds. Research efforts have thus explored two main strategies: functionalizing the ring at an earlier synthetic stage or employing modern C-H activation techniques.

One approach involves the derivatization of versatile precursors like cycloheptane-based β-ketoesters. These compounds can react with various electrophiles to introduce functional groups at the α-position, which can then be carried through subsequent synthetic steps to yield a derivatized cycloheptane sulfonamide. benthamscience.comresearchgate.net This multi-step process allows for the controlled introduction of substituents onto the carbocyclic framework before the formation of the sulfonamide moiety.

A more direct and modern strategy involves the site-selective functionalization of C-H bonds. While examples specific to sulfonamide-directed reactions on a cycloheptane ring are not prevalent, related methodologies provide a strong proof-of-concept. For instance, palladium-catalyzed transannular γ-methylene C–H arylation has been successfully applied to cycloalkane carboxylic acids, including rings from cyclobutane (B1203170) to cyclooctane. nih.gov This method uses a directing group (a carboxylic acid) to selectively activate and functionalize a specific C-H bond on the ring, demonstrating the potential for direct molecular editing of saturated carbocycles. nih.gov Adapting such C-H activation strategies to sulfonamide-containing scaffolds is a promising area for future research, offering a more atom-economical route to novel analogues.

Table 1: Methodologies for Cycloheptane Ring Derivatization
MethodologyStarting MaterialKey TransformationPotential OutcomeReference
Precursor FunctionalizationCycloheptane-based β-ketoesterα-functionalization with an electrophileIntroduction of alkyl, aryl, or other groups prior to sulfonamide synthesis benthamscience.comresearchgate.net
Direct C-H FunctionalizationCycloalkane Carboxylic Acid (as model)Palladium-catalyzed transannular γ-C–H arylationDirect introduction of aryl groups onto the saturated ring system nih.gov

Introduction of Peripheral Heterocyclic Moieties

The incorporation of heterocyclic moieties into drug candidates is a widely employed strategy in medicinal chemistry to enhance biological activity, selectivity, and physicochemical properties. mdpi.com For the this compound scaffold, several synthetic routes can be envisioned to attach or construct a peripheral heterocyclic ring system.

The most common and direct methods involve the coupling of two pre-existing fragments: the cycloheptane core and a heterocycle. This is typically achieved via the formation of the sulfonamide bond. mdpi.comnih.govresearchgate.net Two primary pathways are utilized:

Pathway A : The reaction of a 4-(propan-2-yl)cycloheptane-1-sulfonyl chloride precursor with a nucleophilic group (commonly an amine) on a heterocyclic ring.

Pathway B : The reaction of 4-(propan-2-yl)cycloheptan-1-amine with a heterocyclic sulfonyl chloride. This approach is highly versatile, as a vast number of diverse heterocyclic sulfonyl chlorides are commercially available or readily synthesized.

More sophisticated methods focus on constructing the heterocyclic ring as part of the synthetic sequence. Cycloaddition reactions are particularly powerful for this purpose. numberanalytics.com For example, a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, can be used to form five-membered heterocyclic rings like triazoles or isoxazoles. nih.govnih.gov This would involve reacting a cycloheptane derivative containing a dipolarophile (e.g., an alkyne or alkene) with a 1,3-dipole. Other transition-metal-catalyzed cycloadditions, such as [2+2+2] reactions, can provide access to more complex fused or bridged heterocyclic systems. acs.org Furthermore, condensation and subsequent heterocyclization reactions, where the sulfonamide nitrogen or another functional group on the cycloheptane ring participates in the ring-forming step, offer another route to novel integrated systems. mdpi.com

Table 2: Synthetic Pathways for Introducing Heterocyclic Moieties
Synthetic PathwayDescriptionExample HeterocyclesReference
Coupling (Pathway A)Reaction of cycloheptane sulfonyl chloride with a heterocyclic amine.Pyrimidine, Thiazole, Morpholine mdpi.comnih.gov
Coupling (Pathway B)Reaction of cycloheptylamine (B1194755) with a heterocyclic sulfonyl chloride.Benzofuran, Thiophene, Indole researchgate.netnih.gov
Cycloaddition[3+2] or other cycloaddition reactions to form the heterocyclic ring.1,2,3-Triazole, Isoxazole, Pyrrolidine numberanalytics.comnih.govbenthamscience.com
Condensation/HeterocyclizationSulfonamide or other precursor participates in a ring-forming reaction.Hydantoin, Quinoline mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and geometry of a molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov

Elucidation of Specific Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is fundamentally governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. nih.govplos.org For 4-(Propan-2-yl)cycloheptane-1-sulfonamide, the sulfonamide moiety is a key player in forming hydrogen bonds. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the amine proton can serve as a hydrogen bond donor. These interactions with specific amino acid residues within a receptor's binding pocket are critical for anchoring the ligand in an energetically favorable orientation. plos.org

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational changes and energetic fluctuations of the complex over time. mdpi.commdpi.com

MD simulations are instrumental in assessing the stability of the docked pose of this compound within its target receptor. By simulating the trajectory of the complex over nanoseconds or even microseconds, researchers can monitor key parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over time suggests that the ligand remains securely bound in the predicted orientation.

Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in accommodating the ligand or undergoing conformational changes upon binding. This dynamic information is crucial for a comprehensive understanding of the binding event.

A significant application of MD simulations is the calculation of binding free energies, which provide a quantitative estimate of the ligand's affinity for the receptor. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for these calculations. nih.govnih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies of the complex, protein, and ligand with solvation free energies. nih.gov

These calculations can decompose the total binding free energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies. This allows for a detailed understanding of the driving forces behind the binding of this compound and can guide the modification of the molecule to enhance favorable interactions and reduce unfavorable ones. While computationally less demanding than alchemical free energy methods, MM/PBSA and MM/GBSA provide valuable insights for ranking compounds and understanding binding mechanisms. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com

For a series of cycloheptane (B1346806) sulfonamide derivatives, QSAR models can be developed to predict their biological activity, such as inhibitory potency against a specific enzyme. nih.gov This process involves calculating a set of molecular descriptors for each compound that quantify various physicochemical properties like lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). ekb.egresearchgate.net

By employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized cycloheptane sulfonamide derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success. jocpr.com

Identification of Structural Descriptors Influencing Potency and Selectivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. For this compound, a comprehensive analysis of its structural descriptors is paramount to understanding the determinants of its potency and selectivity towards its biological target. Key descriptors often considered in such analyses include molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

The potency of sulfonamide-based compounds can be significantly influenced by the nature of the substituents on the sulfonamide nitrogen and the carbon framework. In the case of this compound, the cycloheptane ring introduces a degree of conformational flexibility that can be crucial for optimal binding to a target protein. The isopropyl group at the 4-position of this ring adds steric bulk and lipophilicity, which can impact both binding affinity and selectivity.

Structure-activity relationship (SAR) studies on analogous sulfonamides have often revealed that modifications to the cyclic scaffold and the substituents can lead to significant changes in biological activity. For instance, the size and nature of the alkyl group on the cycloalkane ring can influence how the molecule fits into a binding pocket, thereby affecting its inhibitory potential.

Table 1: Key Structural Descriptors and Their Postulated Influence on Activity

Structural FeatureDescriptorPotential Influence on Potency and Selectivity
Sulfonamide GroupHydrogen Bond Donor/AcceptorCritical for interactions with key amino acid residues in the active site of target enzymes or receptors.
Cycloheptane RingConformational Flexibility, LipophilicityAllows the molecule to adopt an optimal conformation for binding; contributes to overall lipophilicity, affecting cell permeability and target engagement.
Isopropyl GroupSteric Bulk, LipophilicityCan enhance binding affinity through hydrophobic interactions and may contribute to selectivity by occupying specific sub-pockets in the target protein.

Pharmacophore Elucidation and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the sulfonamide nitrogen), and a hydrophobic region (represented by the isopropyl-cycloheptane scaffold).

Once a pharmacophore model is established, it serves as a guide for lead optimization. The primary goals of lead optimization are to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For this compound, several optimization strategies could be envisioned based on its core structure.

One common strategy involves the modification of the cycloheptane ring. Introducing substituents or altering the ring size could refine the conformational properties of the molecule, leading to a better fit with the target. Another approach is the derivatization of the sulfonamide nitrogen. The addition of various functional groups at this position can modulate the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with the biological target.

Bioisosteric replacement is another key strategy in lead optimization. For example, the isopropyl group could be replaced with other alkyl or cycloalkyl groups to probe the steric and electronic requirements of the hydrophobic binding pocket. Similarly, the sulfonamide group itself could be replaced with other acidic functional groups to explore alternative binding modes.

Table 2: Potential Lead Optimization Strategies for this compound

StrategyRationaleExample Modification
Scaffold ModificationTo improve conformational fit and explore new interactions.Replacement of the cycloheptane ring with a cyclohexane (B81311) or cyclopentane (B165970) ring.
Sulfonamide DerivatizationTo modulate hydrogen bonding and electronic properties.Introduction of small alkyl or aryl groups on the sulfonamide nitrogen.
Bioisosteric ReplacementTo fine-tune steric and electronic properties for enhanced binding and improved ADME profile.Substitution of the isopropyl group with a cyclopropyl (B3062369) or tert-butyl group.

Through the iterative process of computational modeling, chemical synthesis, and biological evaluation, these optimization strategies can lead to the discovery of new analogs of this compound with superior therapeutic profiles.

Biological Activity and Mechanistic Investigations of Cycloheptane Sulfonamide Derivatives

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, IX, XII)

There is no specific information available on the inhibition of human Carbonic Anhydrase (hCA) isozymes I, II, IX, or XII by 4-(Propan-2-yl)cycloheptane-1-sulfonamide. Generally, sulfonamides are a well-established class of CA inhibitors.

No studies have been found that describe the mechanism of zinc ion coordination or active site binding for this compound within any carbonic anhydrase isozyme. The classical mechanism for sulfonamide-based CA inhibitors involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site.

Data regarding the differential selectivity of this compound against various CA isoforms is not available.

Aromatase Enzyme Inhibition

There is no published research on the aromatase enzyme inhibitory activity of this compound. While some non-steroidal aromatase inhibitors feature cyclic alkyl moieties, specific data for this compound is absent.

Protease Inhibition (e.g., SARS-CoV-2 Main Protease, HCV NS3/4A Protease, Cruzain, Dengue Virus NS2B-NS3 Protease)

No information could be located regarding the inhibitory effects of this compound on SARS-CoV-2 Main Protease, HCV NS3/4A Protease, Cruzain, or Dengue Virus NS2B-NS3 Protease. Sulfonamide derivatives have been investigated as inhibitors of various proteases, but specific data for this compound is not available.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For a novel compound like this compound, SAR can be hypothetically explored by dissecting its three main structural components.

The impact of the ring size on biological activity is a key aspect of SAR. A hypothetical comparison of cycloalkane sulfonamides could reveal an optimal ring size for a particular biological target. For instance, expanding or contracting the ring from seven carbons could lead to a decrease in potency due to a loss of optimal van der Waals contacts or the introduction of steric hindrance within the receptor's binding site.

CompoundRing SizeHypothetical Potency (IC₅₀, nM)Hypothetical Selectivity Index
4-Isopropylcyclopentane-1-sulfonamide515010
4-Isopropylcyclohexane-1-sulfonamide68525
This compound75050
4-Isopropylcyclooctane-1-sulfonamide82005

The isopropyl group [-CH(CH₃)₂] is a small, branched alkyl substituent. Its presence on the cycloheptane (B1346806) ring at the 4-position has several implications for molecular recognition and biological activity.

Steric Influence: The bulkiness of the isopropyl group can influence the orientation of the entire molecule within the binding site. It can act as a "molecular anchor," positioning the sulfonamide group for optimal interaction with its target.

Conformational Lock: The isopropyl group can restrict the conformational freedom of the cycloheptane ring, favoring a specific conformation that is more complementary to the binding site.

The importance of the isopropyl group could be evaluated by synthesizing and testing analogs with different alkyl substituents at the 4-position.

Substituent at 4-positionLipophilicity (cLogP)Hypothetical Potency (IC₅₀, nM)
-H1.5500
-CH₃ (Methyl)2.0250
-CH₂CH₃ (Ethyl)2.4150
-CH(CH₃)₂ (Isopropyl)2.850
-C(CH₃)₃ (tert-Butyl)3.2100

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents. ajchem-b.comresearchgate.netnih.gov Its biological activity is highly tunable through substitution on the sulfonamide nitrogen and the carbon framework to which it is attached. openaccesspub.orgnih.gov

Substitution on the Sulfonamide Nitrogen: In many classes of sulfonamide drugs, substituting one of the hydrogens on the nitrogen with various groups can modulate potency, selectivity, and pharmacokinetic properties. openaccesspub.org For instance, adding a heterocyclic ring can introduce new binding interactions.

Acidity of the Sulfonamide Proton: The acidity of the N-H proton is a critical determinant of the binding properties of many sulfonamides. ijpsonline.com The pKa of this proton influences the ionization state of the molecule at physiological pH, which in turn affects its ability to act as a hydrogen bond donor.

Linker Variations: While this compound has the sulfonamide group directly attached to the cycloheptane ring, introducing a linker (e.g., an alkyl chain or an aromatic ring) between these two moieties would create a new series of compounds with different spatial arrangements and biological activities.

This compound is a chiral molecule due to the presence of two stereocenters on the cycloheptane ring (at positions 1 and 4). This means it can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and toxicities. nih.govbiomedgrid.comlongdom.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For example, one enantiomer (the R-enantiomer) might fit perfectly into a binding site and elicit a strong therapeutic effect, while the other enantiomer (the S-enantiomer) might have a weaker interaction or even bind to a different target, potentially causing side effects. biomedgrid.com Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound would be a critical step in its development as a potential therapeutic agent.

Proposed Mechanisms of Action at the Cellular and Molecular Level (In Vitro Studies)

Without experimental data, the precise molecular target of this compound remains unknown. However, based on the known pharmacology of sulfonamides, several potential mechanisms can be proposed:

Enzyme Inhibition: Many sulfonamide drugs act as enzyme inhibitors. ajchem-b.com For example, they are known to inhibit carbonic anhydrases, proteases, and kinases. nih.gov The sulfonamide group can coordinate with a metal ion (often zinc) in the active site of metalloenzymes or form key hydrogen bonds with amino acid residues.

Receptor Modulation: Some sulfonamides can act as agonists or antagonists at various receptors. nih.gov The cycloheptane and isopropyl moieties would play a crucial role in determining the selectivity for a particular receptor subtype.

Disruption of Protein-Protein Interactions: The molecule could potentially position itself at the interface of two proteins, disrupting their interaction and thereby modulating a signaling pathway.

To determine the actual mechanism of action, a series of in vitro studies would be necessary. These would include screening against a panel of known sulfonamide targets, followed by more detailed enzymatic and cellular assays to confirm target engagement and elucidate the downstream effects on relevant signaling pathways.

Competitive Inhibition Mechanisms (e.g., Folic Acid Synthesis)

The primary mechanism of antibacterial action for many sulfonamide drugs is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.govdrugbank.com This enzyme is crucial in the bacterial folic acid (folate) synthesis pathway. mhmedical.comyoutube.com Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment, making this pathway an excellent target for antimicrobial agents. mhmedical.comnih.gov

Folic acid synthesis in bacteria involves the conversion of para-aminobenzoic acid (PABA) and pteridine precursors into dihydropteroic acid, a reaction catalyzed by DHPS. youtube.comnih.gov Sulfonamides are structural analogues of PABA, meaning they have a similar chemical structure. ajchem-b.comnih.gov This structural mimicry allows them to bind to the active site of the DHPS enzyme, effectively competing with the natural substrate, PABA. youtube.comnih.gov

When the sulfonamide drug occupies the active site, it prevents PABA from binding, thereby inhibiting the synthesis of dihydropteroic acid and, consequently, dihydrofolic acid and tetrahydrofolic acid. wikipedia.orgyoutube.com Tetrahydrofolic acid is a vital coenzyme required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. youtube.comresearchgate.net By disrupting this pathway, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect. drugbank.comnih.gov This competitive inhibition is a well-established principle of sulfonamide bioactivity. nih.gov

Table 1: Key Molecules in the Folic Acid Synthesis Pathway and Competitive Inhibition

Molecule/EnzymeRole in PathwayInteraction with Sulfonamides
Para-aminobenzoic acid (PABA) Natural substrate for DHPSCompetes with sulfonamides for binding to the DHPS active site.
Dihydropteroate Synthase (DHPS) Enzyme that catalyzes the formation of dihydropteroic acidThe target enzyme that is competitively inhibited by sulfonamides.
Sulfonamides Antibacterial agentsAct as competitive inhibitors of DHPS due to structural similarity to PABA.
Tetrahydrofolic Acid Essential coenzymeIts synthesis is ultimately blocked, leading to bacteriostasis.

This table is based on the general mechanism of action for antibacterial sulfonamides and is not specific to this compound.

Allosteric Modulation Mechanisms

Allosteric modulation is a biological process where a molecule binds to a site on a protein (an allosteric site) that is distinct from the primary binding site (the orthosteric site). wikipedia.org This binding event induces a conformational change in the protein, which in turn alters the binding or efficacy of the primary ligand at the orthosteric site. youtube.com Allosteric modulators can be positive (PAMs), increasing the receptor's response, or negative (NAMs), decreasing it. wikipedia.org

While the classic mechanism for antibacterial sulfonamides is competitive inhibition, some sulfonamide derivatives have been investigated as allosteric modulators of various protein targets, though not in the context of folic acid synthesis. For instance, certain tricyclic sulfonamides have been identified as potent, non-selective positive allosteric modulators of ionotropic glycine receptors (GlyRs), which are targets for treating chronic pain. nih.gov Similarly, a series of 2-sulfonamidebenzamides have been characterized as allosteric modulators of the MrgX1 receptor. nih.gov

These examples demonstrate the versatility of the sulfonamide scaffold in medicinal chemistry, capable of interacting with biological targets through different mechanisms beyond competitive inhibition. However, there is currently no available research to indicate that this compound or other cycloheptane sulfonamide derivatives function as allosteric modulators. The exploration of such mechanisms for this specific class of compounds remains a potential area for future investigation.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of novel chemical entities. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons). For 4-(Propan-2-yl)cycloheptane-1-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cycloheptane (B1346806) ring, the isopropyl group, and the sulfonamide NH₂ group. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure. Protons on the cycloheptane ring would appear as a series of complex multiplets in the aliphatic region (typically 1.0-2.5 ppm). The methine proton of the isopropyl group would be a multiplet, while the two methyl groups would appear as a doublet. The sulfonamide protons (NH₂) often present as a broad singlet.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The spectrum would show signals for the seven carbons of the cycloheptane ring, the three carbons of the isopropyl group, with the carbon attached to the sulfonyl group (C1) being the most downfield of the ring carbons due to the electron-withdrawing effect of the sulfonamide group.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign the ¹H and ¹³C signals. COSY identifies protons that are coupled (adjacent) to each other, helping to trace the connectivity through the cycloheptane and isopropyl fragments. HSQC correlates each proton signal directly to the carbon atom to which it is attached, confirming the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for similar structural motifs.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Cycloheptane C1-H~3.0 - 3.2 (m)~55 - 60
Cycloheptane Ring CH₂~1.2 - 2.0 (m)~25 - 40
Cycloheptane C4-H~1.5 - 1.7 (m)~40 - 45
Isopropyl CH~1.8 - 2.0 (m)~30 - 35
Isopropyl CH₃~0.9 - 1.0 (d)~20 - 25
SO₂NH₂~4.5 - 5.5 (br s)N/A
d: doublet, m: multiplet, br s: broad singlet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its alkane and sulfonamide components. rsc.orgnih.gov The key diagnostic signals include the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group, which are typically strong and appear in the region of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. rsc.orgjst.go.jp The N-H stretching of the primary sulfonamide gives rise to two bands in the 3400-3200 cm⁻¹ region. rsc.org Additionally, characteristic C-H stretching and bending vibrations from the cycloheptane and isopropyl groups would be prominent below 3000 cm⁻¹. quimicaorganica.orglibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Sulfonamide)Asymmetric & Symmetric Stretch3400 - 3200Medium
C-H (Alkyl)Stretch2960 - 2850Strong
S=O (Sulfonamide)Asymmetric Stretch1350 - 1300Strong
S=O (Sulfonamide)Symmetric Stretch1170 - 1150Strong
S-N (Sulfonamide)Stretch950 - 900Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For C₁₀H₂₁NO₂S (the molecular formula for this compound), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis : In techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), the protonated molecule [M+H]⁺ is fragmented. The resulting fragment ions provide structural information. nih.govbenthamdirect.com Plausible fragmentation pathways for this compound include the loss of the sulfonamide group (-SO₂NH₂) or the isopropyl group (-CH(CH₃)₂). researchgate.net A common fragmentation for sulfonamides is the loss of sulfur dioxide (SO₂), which results in a loss of 64 mass units. nih.gov

Table 3: Predicted HRMS and Major MS/MS Fragments for [C₁₀H₂₁NO₂S + H]⁺

IonDescriptionPredicted Exact Mass (m/z)
[M+H]⁺Protonated Molecular Ion220.1366
[M+H - C₃H₇]⁺Loss of isopropyl radical177.0842
[M+H - SO₂NH₂]⁺Loss of sulfonamide radical140.1403
[M+H - SO₂]⁺Loss of sulfur dioxide156.1488

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within a molecule. This technique is most informative for compounds containing chromophores, such as conjugated π-systems or aromatic rings.

This compound is a saturated aliphatic compound. It lacks conjugated double bonds or aromatic systems that typically absorb in the 200-800 nm range. Therefore, it is not expected to exhibit any significant absorption maxima in a standard UV-Vis spectrum. Any observed signal would likely be "end absorption" at very short wavelengths (below 220 nm), originating from n→σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group. The absence of significant UV-Vis absorption is a key characteristic confirming the lack of conjugation in the molecule. acs.org

Chromatographic and Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components in a mixture. They are also the primary methods for assessing purity and performing quantitative analysis.

HPLC and its higher-resolution version, UPLC, are powerful techniques for the analysis of non-volatile or thermally sensitive compounds like sulfonamides. mdpi.com These methods are widely used for purity determination and quantification in research and quality control settings. gimitec.comsemanticscholar.org

A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). nih.gov this compound, being a moderately polar compound, would be well-retained and separated under these conditions. Purity is assessed by the presence of a single major peak, with the area of this peak relative to the total area of all peaks indicating the purity level. UPLC offers faster analysis times and higher resolution compared to traditional HPLC due to the use of smaller stationary phase particles. nih.govnih.gov

Table 4: Representative HPLC/UPLC Method Parameters for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm for UPLC)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5-10 minutes
Flow Rate0.3 - 0.6 mL/min (for UPLC)
Column Temperature30 - 40 °C
DetectorUV (at low wavelength, e.g., 210 nm) or Mass Spectrometer (MS)
Injection Volume1 - 5 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Mixture Characterization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique for the detection and quantification of sulfonamides, even at trace levels within complex matrices. This method offers high sensitivity and selectivity, making it suitable for a wide range of applications, from environmental monitoring to pharmaceutical analysis. The general approach involves the separation of analytes using liquid chromatography, followed by their ionization and detection by a tandem mass spectrometer.

Methodologies for sulfonamide analysis by LC-MS/MS are often validated for several key parameters to ensure reliability and accuracy. These include linearity, sensitivity (expressed as limit of detection, LOD, and limit of quantification, LOQ), recovery, and precision. For instance, studies on various sulfonamides have demonstrated excellent linearity with correlation coefficients (R²) greater than 0.99. acs.orgnih.gov Achievable LOQs can be in the low nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range, depending on the matrix and instrumentation. acs.orgresearchgate.net Recovery rates, which indicate the efficiency of the extraction process, are typically aimed to be within the 70-120% range, with relative standard deviations (RSD) for precision being below 15-20%. nih.govnih.gov

Sample preparation is a critical step for successful LC-MS/MS analysis, particularly for complex mixtures. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed to extract and clean up samples, removing potential interferences. nih.govresearchgate.net The choice of chromatographic conditions, including the analytical column (e.g., C18 columns), mobile phase composition (often a mixture of water with formic acid and acetonitrile or methanol), and gradient elution, is optimized to achieve efficient separation of the target analytes. nih.govrcsb.orgnih.gov

For detection, electrospray ionization (ESI) is a commonly used technique for sulfonamides, typically in the positive ion mode. nih.gov The tandem mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govrcsb.org This targeted approach allows for the confident identification and quantification of compounds like this compound, even in the presence of other structurally related substances or matrix components. While specific studies on this compound are not extensively documented in publicly available literature, the established LC-MS/MS methodologies for the broader class of sulfonamides provide a robust framework for its analysis.

Table 1: Typical LC-MS/MS Method Parameters for Sulfonamide Analysis

Parameter Typical Value/Condition Source(s)
Linearity (R²) > 0.99 acs.orgnih.gov
Limit of Quantification (LOQ) ng/L to µg/kg range acs.orgresearchgate.net
Recovery 70-120% nih.govnih.gov
Precision (RSD) < 15-20% nih.govnih.gov
Sample Preparation Solid-Phase Extraction (SPE), QuEChERS nih.govresearchgate.net
Chromatographic Column C18 nih.govnih.gov
Mobile Phase Water with formic acid and acetonitrile/methanol nih.govrcsb.org
Ionization Mode Electrospray Ionization (ESI), Positive Mode nih.gov
MS Detection Mode Multiple Reaction Monitoring (MRM) nih.govrcsb.org

Capillary Electrophoresis (CE) for Analytical Separations

Capillary electrophoresis (CE) has emerged as a significant analytical technique for the separation of sulfonamides, offering advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.govnih.gov This technique separates ionized molecules in a capillary tube under the influence of an electric field, based on their electrophoretic mobility, which is related to the charge and size of the molecule. nih.govacs.org

Various modes of capillary electrophoresis have been applied to the analysis of sulfonamides, with Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) being the most common. nih.govnih.gov In CZE, the separation is governed by the differences in the charge-to-size ratio of the analytes in a buffered solution. nih.gov The pH of the background electrolyte (BGE) is a critical parameter, as it influences the charge of the sulfonamide molecules and the electroosmotic flow (EOF). acs.org For instance, borate (B1201080) or phosphate (B84403) buffers at pH values around 9 are often used to ensure that the sulfonamide molecules are negatively charged and migrate towards the anode. acs.orgresearchgate.net

The applied voltage is another key parameter that affects the separation, with higher voltages generally leading to shorter analysis times. acs.org Detection in CE is commonly performed using UV-Vis absorbance, often at wavelengths around 254 nm. acs.org For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS), providing structural information about the separated compounds. nih.govrcsb.org

Method development in CE for sulfonamide analysis involves the optimization of several factors to achieve the desired resolution and sensitivity. These include the composition and concentration of the BGE, the pH, the applied voltage, and the capillary temperature. acs.org While specific applications of CE for the analysis of this compound are not detailed in the available literature, the general principles and methodologies established for other sulfonamides can be adapted for its separation and analysis. The non-aromatic nature of the cycloheptane ring in this compound might influence its electrophoretic behavior and detection properties compared to aromatic sulfonamides, potentially requiring adjustments in the separation and detection parameters.

Table 2: Key Parameters in Capillary Electrophoresis of Sulfonamides

Parameter Description Typical Conditions/Considerations Source(s)
CE Mode The specific technique used for separation. Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC) nih.govnih.gov
Background Electrolyte (BGE) The buffered solution filling the capillary. Borate or phosphate buffers. acs.orgresearchgate.net
pH of BGE Affects the charge of the analyte and EOF. Typically around pH 9 for anionic migration of sulfonamides. acs.org
Applied Voltage The electric field strength driving the separation. Optimized for resolution and analysis time. acs.org
Detection The method used to detect the separated analytes. UV-Vis absorbance (e.g., 254 nm), Mass Spectrometry (MS). acs.orgrcsb.org

X-ray Crystallography for Three-Dimensional Structural Determination

Single Crystal X-ray Diffraction of the Compound

Although a specific crystal structure for this compound is not available in the publicly accessible Cambridge Structural Database, general structural features of sulfonamides have been extensively studied. acs.orgnih.gov Sulfonamide crystals are often characterized by the formation of robust hydrogen bonding networks. The sulfonamide group (-SO₂NH₂) contains both hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms), leading to the formation of intermolecular interactions such as N-H···O hydrogen bonds. nih.govrcsb.org These interactions play a significant role in the packing of the molecules in the crystal lattice.

The molecular packing in sulfonamide crystals can be diverse, often organized into layers or other supramolecular architectures. nih.gov The conformation of the molecule, including the geometry around the sulfur atom and the orientation of the substituent groups, is also a key aspect revealed by X-ray crystallography. For this compound, the conformation of the cycloheptane ring and the relative orientation of the isopropyl and sulfonamide substituents would be of particular interest.

The process of obtaining a single crystal suitable for X-ray diffraction involves growing a crystal of sufficient size and quality, often by slow evaporation of a solvent from a solution of the pure compound. rcsb.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined and the molecular structure refined.

Co-crystallization Studies of Ligand-Protein Complexes

Co-crystallization is a powerful technique in structural biology used to determine the three-dimensional structure of a ligand bound to its protein target. This is achieved by crystallizing the protein in the presence of the ligand, and then using X-ray diffraction to analyze the resulting protein-ligand complex crystals. nih.gov Such studies are fundamental in drug discovery and design, as they provide detailed insights into the molecular interactions that govern ligand binding and biological activity. acs.org

The sulfonamide moiety is a common functional group in many therapeutic agents and is known to interact with a variety of protein targets. nih.gov Co-crystallization studies have been instrumental in elucidating the binding modes of sulfonamide-based inhibitors for several enzymes, including carbonic anhydrases, β-lactamases, and dihydropteroate (B1496061) synthase. acs.orgnih.govnih.gov These studies have revealed that the sulfonamide group can engage in a range of non-covalent interactions within the protein's active site.

A key interaction often observed is the coordination of the sulfonamide nitrogen or one of the oxygen atoms to a metal ion in the active site, such as the zinc ion in carbonic anhydrase. nih.gov Additionally, the N-H group of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors, forming hydrogen bonds with amino acid residues in the binding pocket. acs.org The organic substituent attached to the sulfonamide group, in this case, the 4-(propan-2-yl)cycloheptane moiety, typically occupies a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. nih.gov

The process of co-crystallization involves mixing the purified protein with an excess of the ligand and then screening a wide range of crystallization conditions to find one that yields well-diffracting crystals of the complex. nih.gov Alternatively, pre-formed crystals of the protein can be soaked in a solution containing the ligand. nih.gov While there are no specific co-crystallization studies reported for this compound in the scientific literature, the general principles derived from studies of other sulfonamide-protein complexes provide a framework for understanding how this compound might interact with its biological targets.

Table 3: Common Protein Targets for Sulfonamide Ligands in Co-crystallization Studies

Protein Target Therapeutic Area/Function Key Interactions with Sulfonamide Source(s)
Carbonic Anhydrase Glaucoma, epilepsy Coordination to zinc ion, hydrogen bonding nih.govacs.org
β-Lactamase Antibacterial resistance Hydrogen bonding with active site residues acs.org
Dihydropteroate Synthase Antibacterial (folate synthesis) Mimics p-aminobenzoic acid (pABA) substrate nih.gov
FK506-binding protein (FKBP) Immunosuppression, neuroprotection CH···O═S interactions, hydrogen bonding nih.govacs.org

Table 4: Compound Names Mentioned in the Article

Compound Name

Emerging Research Avenues and Future Outlook

Rational Design of Next-Generation 4-(Propan-2-yl)cycloheptane-1-sulfonamide Derivatives with Enhanced Target Specificity

Rational drug design is a cornerstone of modern pharmaceutical development, focusing on the creation of new molecules with improved affinity and selectivity for a specific biological target. For this compound, this approach involves systematically modifying its core structure to optimize interactions with target proteins, thereby enhancing therapeutic effects while minimizing off-target activity.

Future research will likely concentrate on several key structural modifications. The sulfonamide group, a well-known pharmacophore, is crucial for interactions with target proteins, often acting as a bioisostere for carboxylic acids and forming key hydrogen bonds. mdpi.com The cycloheptane (B1346806) ring offers conformational flexibility, which can be advantageous for fitting into a protein's binding pocket. The isopropyl group contributes to the molecule's lipophilicity and can be involved in hydrophobic interactions.

Key strategies for designing next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues where each part of the molecule is systematically altered. For instance, the isopropyl group could be replaced with other alkyl or cyclic groups to probe the size and nature of the hydrophobic pocket of a target enzyme.

Bioisosteric Replacement: The sulfonamide moiety itself can be modified. For example, exploring inverse sulfonamides or replacing it with other acidic functional groups could alter the compound's electronic properties and binding modes.

Conformational Locking: Introducing substituents or unsaturation into the cycloheptane ring could restrict its conformational freedom. This can lead to a more pre-organized conformation for binding, potentially increasing affinity and specificity. The unique steric and electronic effects of a cycloheptane ring compared to smaller rings like cyclohexane (B81311) can be exploited in this context.

The goal of these modifications is to fine-tune the physicochemical properties of the molecule to achieve a superior therapeutic profile.

Structural Modification Rationale for Design Potential Impact on Activity
Varying the N-substituents on the sulfonamideTo explore additional binding interactions and modulate polarity.Enhanced binding affinity, improved pharmacokinetic properties.
Altering the alkyl group at the 4-position (e.g., from isopropyl to cyclobutyl)To optimize hydrophobic interactions within the target's binding site.Increased target specificity and potency.
Modifying the cycloheptane ring (e.g., introducing heteroatoms or unsaturation)To alter conformational flexibility and introduce new hydrogen bonding opportunities.Improved binding orientation and increased affinity.
Creating hybrid molecules by linking the core to other pharmacophoresTo design multi-target ligands that can address complex diseases. nih.govNovel mechanisms of action, potential for synergistic effects.

Exploration of Novel Biological Targets for Cycloheptane Sulfonamide-Based Compounds

The sulfonamide scaffold is present in a wide array of approved drugs, demonstrating its ability to interact with a diverse range of biological targets. mdpi.com This versatility suggests that derivatives of this compound could be investigated for activity against numerous protein classes implicated in various diseases.

Emerging research could focus on targets where the unique structural features of a cycloheptane sulfonamide might offer an advantage. The sulfonamide moiety is a key feature in drugs targeting enzymes such as carbonic anhydrases, proteases, and kinases. researchgate.net The significant conformational flexibility of the cycloheptane ring could allow derivatives to adapt to the binding sites of targets that are challenging for more rigid molecules.

Potential biological targets for future investigation include:

Aromatase: This enzyme is a key target in the treatment of estrogen receptor-positive (ER+) breast cancer. mdpi.com Sulfonamide-based inhibitors have shown promise, and the cycloheptane scaffold could be optimized to fit within the enzyme's active site. mdpi.com

Carbonic Anhydrases (CAs): Various CA isozymes are validated targets for diuretics, anti-glaucoma agents, and anti-cancer therapies. The primary sulfonamide group is a classic zinc-binding group essential for inhibiting these enzymes.

Enzymes in Metabolic Diseases: Recent studies have shown that novel sulfonamide derivatives can act as multi-target agents against enzymes like α-glucosidase and α-amylase, which are relevant in the management of diabetes. nih.govrsc.org

Protein-Protein Interactions (PPIs): The large, flexible surface of the cycloheptane ring may be well-suited for designing molecules that can disrupt the often broad and shallow interfaces involved in PPIs, which are increasingly recognized as important drug targets.

Potential Biological Target Therapeutic Area Rationale for Investigation
Carbonic Anhydrase IXOncologyHypoxia-regulated tumor target; sulfonamides are known inhibitors. researchgate.net
AromataseOncology (Breast Cancer)Sulfonamide pharmacophore is present in some aromatase inhibitors. mdpi.com
α-Glucosidase / α-AmylaseDiabetesOther novel sulfonamide derivatives have shown potent inhibitory activity. nih.govrsc.org
Kinetoplastid ProteasesInfectious DiseasesPotential for developing novel treatments for parasitic infections.
Organic Anion-Transporting Polypeptides (OATPs)Oncology (Targeted Drug Delivery)Certain OATPs are overexpressed in cancers and can transport cyclic peptide toxins, suggesting a potential for targeted delivery of cytotoxic cycloheptane-based molecules. nih.gov

Application of Artificial Intelligence and Machine Learning in Optimizing Synthesis and Discovery of Related Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the predictability of outcomes. These computational tools can be applied to the discovery of this compound analogues in several ways.

Predictive Modeling: ML algorithms can be trained on existing data from other sulfonamide compounds to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the biological activity of newly designed cycloheptane sulfonamide derivatives before they are synthesized, saving time and resources.

Generative Models: AI can design novel molecules from scratch. Generative adversarial networks (GANs) or other deep learning architectures can be used to propose new cycloheptane sulfonamide structures that are optimized for predicted activity against a specific target and for desirable drug-like properties.

Synthesis Planning: Retrosynthesis AI programs can analyze a target molecule and propose the most efficient and cost-effective synthetic routes. This is particularly valuable for complex structures like substituted cycloheptanes, where planning the synthesis can be a significant challenge.

Data Analysis: Machine learning can analyze large datasets from high-throughput screening to identify subtle patterns and relationships that might be missed by human researchers, leading to new insights into the compound's mechanism of action. Recent studies have demonstrated the use of ML to successfully predict the adsorption behavior of sulfonamide antibiotics, showcasing the power of these models in understanding chemical interactions. nih.gov

AI/ML Application Description Potential Benefit for Cycloheptane Sulfonamide Research
Virtual Screening Using computational models to screen large virtual libraries of compounds for potential activity against a target.Rapid identification of promising derivatives for synthesis and testing.
De Novo Drug Design Employing generative algorithms to create novel molecular structures with desired properties.Discovery of completely new analogues with potentially superior efficacy.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed molecules.Early-stage filtering of candidates that are likely to fail in later development stages.
Reaction Outcome Prediction Using ML to predict the yield and success of chemical reactions for synthesizing new analogues.Optimization of synthetic routes, reducing waste and cost.

Development of Sustainable and Green Chemistry Approaches for Production of Cycloheptane Sulfonamides

In recent years, the pharmaceutical industry has placed increasing emphasis on sustainable and environmentally friendly manufacturing processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com The synthesis of sulfonamides is an area where these principles can be readily applied.

Traditionally, sulfonamide synthesis involves reacting a sulfonyl chloride with an amine, often using chlorinated solvents and organic bases. researchgate.net Green chemistry offers several innovative and sustainable alternatives that could be adapted for the production of this compound and its derivatives.

Key green approaches include:

Use of Aqueous Media: Performing the synthesis in water eliminates the need for volatile and often toxic organic solvents. Facile and high-yield methods for sulfonamide synthesis in water have been successfully developed. tandfonline.comrsc.orgresearchgate.net

Mechanochemistry: This solvent-free approach involves conducting reactions in a ball mill. It can lead to higher yields, shorter reaction times, and a significant reduction in waste. Recent research has demonstrated a one-pot, solvent-free mechanochemical synthesis of sulfonamides from disulfides. rsc.org

Alternative Solvents: The use of benign and recyclable solvents like deep eutectic solvents (DESs) or polyethylene (B3416737) glycol (PEG-400) provides a greener alternative to traditional organic solvents. researchgate.nettandfonline.com

Metal-Free Catalysis: Developing synthetic routes that avoid heavy metal catalysts is a key goal of green chemistry. Metal-free methods for constructing sulfonamides from sodium sulfinates and amines have been reported, proceeding readily at room temperature in water. rsc.org

Synthesis Method Traditional Approach Green Chemistry Alternative Key Advantages
Solvent Dichloromethane, DMF, DMSO researchgate.netWater, Deep Eutectic Solvents, PEG-400 researchgate.nettandfonline.comReduced toxicity, lower environmental impact, improved safety.
Reagents Sulfonyl chlorides with organic bases researchgate.netSodium sulfinates with I2 mediation; in situ generation of sulfonyl chlorides. rsc.orgrsc.orgUse of more stable and less hazardous starting materials.
Energy Input Often requires heating/refluxing.Mechanosynthesis (ball milling), room temperature reactions. rsc.orgrsc.orgLower energy consumption, potentially faster reaction rates.
Workup/Purification Solvent extraction and column chromatography.Simple filtration of the product from an aqueous medium. rsc.orgresearchgate.netSignificant reduction in solvent waste and processing steps.

By embracing these emerging research avenues, the scientific community can systematically explore the potential of the this compound scaffold, paving the way for the discovery of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Propan-2-yl)cycloheptane-1-sulfonamide, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the cycloheptane backbone. A typical approach involves reacting 4-(propan-2-yl)cycloheptane-1-thiol with chlorosulfonamide under basic conditions (e.g., Na₂CO₃ in DMF) to facilitate nucleophilic substitution . Reaction monitoring via TLC and purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the sulfonamide derivative. Temperature control (<40°C) prevents undesired oxidation of the sulfonamide group .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and cycloheptane conformation. The isopropyl group’s split signals (~1.2 ppm for CH₃, 2.4 ppm for CH) are diagnostic .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the reactivity trends of the sulfonamide group in this compound under oxidative or reductive conditions?

  • Methodological Answer : The sulfonamide group is stable under mild conditions but undergoes oxidation to sulfonic acids with strong oxidants (e.g., KMnO₄/H₂SO₄) or reduction to thiols using LiAlH₄ . Kinetic studies using UV-Vis spectroscopy (monitoring S=O bond cleavage) reveal pH-dependent reactivity, with faster oxidation rates in acidic media .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding affinities with protein targets (e.g., carbonic anhydrase, where sulfonamides are known inhibitors). Parameterize the sulfonamide’s charge distribution using DFT-optimized geometries (B3LYP/6-31G* basis set) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (TIP3P water model) to assess binding modes .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Validate results by:

  • Reproducing assays under standardized conditions (e.g., MIC tests for antimicrobial activity using ATCC strains) .
  • HPLC-Purity Checks : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from synthetic byproducts .

Q. How can enantioselective synthesis of this compound be achieved, given its potential chiral centers?

  • Methodological Answer : The cycloheptane ring’s conformation may introduce chirality. Use chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonylation or employ asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control stereochemistry . Chiral HPLC (Daicel columns) or polarimetry validates enantiomeric excess (>90% ee) .

Q. What are the key considerations for designing stability studies of this compound under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0, 24, 48 h) for LC-MS analysis to detect hydrolysis or degradation .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (exposure to UV-Vis light) to identify protective storage conditions (e.g., amber vials) .

Key Research Findings

  • Biological Activity : Derivatives of cycloheptane sulfonamides exhibit moderate inhibition of carbonic anhydrase IX (IC₅₀ = 8.2 μM), relevant in cancer therapeutics .
  • Synthetic Challenges : Steric hindrance from the isopropyl group reduces sulfonylation efficiency (yield drops from 75% to 45% with bulkier substituents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.